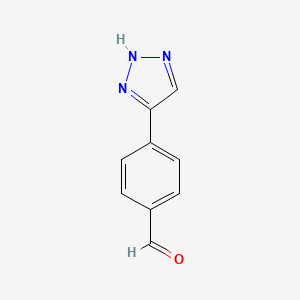
4-(1h-1,2,3-Triazol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is a compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazol-5-yl group. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine using sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)-carboxylic acid.
Reduction: Benzyl alcohol, 4-(1H-1,2,3-triazol-5-yl)-.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential anticancer, antitubercular, and antimalarial activities.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit bacterial DNA gyrase, leading to antimicrobial effects .
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde
- 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Comparison: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is unique due to the position of the triazole substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
1022159-16-5 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-(2H-triazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |
InChI Key |
DLRNHJFZCCJMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


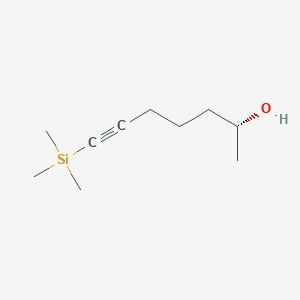
![methyl (7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14799817.png)
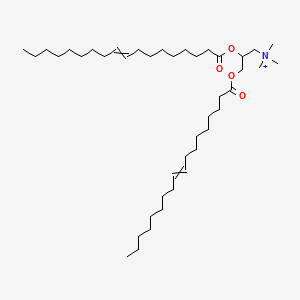
![1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-methyl-3-(2-propynyl)-](/img/structure/B14799822.png)
![N-[(2S)-3-methoxy-2-methyl-16,18-dioxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B14799829.png)
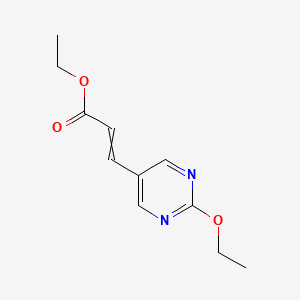

![2-amino-N-[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride](/img/structure/B14799840.png)
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
![2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14799863.png)
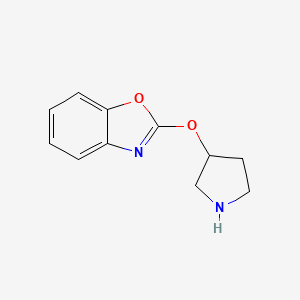
![methyl 2-[(3R)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B14799870.png)
![2-[2-(butan-2-yl)phenoxy]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14799878.png)
